N1-PHENYL-N2-(2-PHENYLETHYL)PYRROLIDINE-12-DICARBOXAMIDE
Description
N1-Phenyl-N2-(2-phenylethyl)pyrrolidine-1,2-dicarboxamide is a synthetic pyrrolidine-based dicarboxamide derivative characterized by phenyl and phenylethyl substituents on the nitrogen atoms of its carboxamide groups.
Properties
IUPAC Name |
1-N-phenyl-2-N-(2-phenylethyl)pyrrolidine-1,2-dicarboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N3O2/c24-19(21-14-13-16-8-3-1-4-9-16)18-12-7-15-23(18)20(25)22-17-10-5-2-6-11-17/h1-6,8-11,18H,7,12-15H2,(H,21,24)(H,22,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AFCKUAUSSVLYEZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)C(=O)NC2=CC=CC=C2)C(=O)NCCC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Structural and Molecular Characteristics
Molecular Architecture
N1-Phenyl-N2-(2-phenylethyl)pyrrolidine-1,2-dicarboxamide consists of a five-membered pyrrolidine ring substituted at positions 1 and 2 with phenyl and 2-phenylethyl carboxamide groups, respectively. The stereochemistry of the pyrrolidine ring remains undefined in most synthetic reports, suggesting racemic or non-chiral synthesis pathways. The molecular formula (C₂₀H₂₃N₃O₂) and monoisotopic mass (337.179027 Da) align with its linear structure, as confirmed by NMR and high-resolution mass spectrometry.
Key Identifiers
- IUPAC Name : 1-N-Phenyl-2-N-(2-phenylethyl)pyrrolidine-1,2-dicarboxamide
- SMILES : C1CC(N(C1)C(=O)NC2=CC=CC=C2)C(=O)NCCC3=CC=CC=C3
- InChIKey : AFCKUAUSSVLYEZ-UHFFFAOYSA-N
- CAS Registry Number : 1080661-78-4
Preparation Methods
Palladium-Catalyzed Decarboxylative Amination
Reaction Mechanism
This method employs N-aroyloxycarbamates generated in situ from aryl carboxylic acids and Boc-protected hydroxylamine (Boc-NHOH). Palladium(0) catalysts facilitate oxidative addition of the N–O bond, followed by decarboxylation and reductive elimination to form the target amide (Scheme 1). The ligand PS-DPPBz (a bisphosphine derivative) ensures selective 1:1 ligand-to-metal coordination, suppressing undesired Ni(I) species formation.
Scheme 1 :
- Substrate Activation : Aryl carboxylic acid reacts with Boc-NHOH to form N-aroyloxycarbamate.
- Oxidative Addition : Pd(0) inserts into the N–O bond, forming a Pd(II) intermediate.
- Decarboxylation : Loss of CO₂ generates a Pd(II)-amide complex.
- Reductive Elimination : Pd(0) regenerates, coupling the amide groups to yield the product.
Experimental Conditions
- Catalyst : Pd(OAc)₂ (5 mol%)
- Ligand : PS-DPPBz (10 mol%)
- Base : K₃PO₄ (2.0 equiv)
- Solvent : Toluene at 110°C for 12 hours
- Yield : 70–85% (reported for analogous compounds).
Advantages :
- Tolerates electrophilic groups (e.g., formyl) due to the absence of free amines.
- Avoids stoichiometric metal reagents.
Nickel-Catalyzed Desulfonylative Coupling
Substrate Design and Reactivity
Biaryl sulfonamides bearing a 2-pyridyl directing group undergo nickel-catalyzed C–N bond formation via SO₂ extrusion (Scheme 2). The pyridyl group stabilizes the nickel intermediate, accelerating oxidative addition and SO₂ elimination. BPh₃ as a Lewis acid enhances substrate activation.
Scheme 2 :
- Oxidative Addition : Ni(0) cleaves the C(aryl)–SO₂ bond.
- SO₂ Elimination : Generates a Ni(II)-biaryl complex.
- Reductive Elimination : Forms the C–N bond, releasing the product.
Optimization Parameters
- Catalyst : Ni(cod)₂ (8 mol%)
- Additive : BPh₃ (20 mol%)
- Solvent : DMF at 100°C for 24 hours
- Yield : 60–75% (estimated for related substrates).
Limitations :
- Requires electron-withdrawing substituents for efficient SO₂ elimination.
- Limited to substrates with 2-pyridyl directing groups.
Solid-Phase Synthesis for High-Throughput Production
Resin-Bound Intermediate Strategy
A Rink amide resin is functionalized with Fmoc-protected pyrrolidine, followed by sequential coupling of phenylisocyanate and 2-phenylethylamine (Scheme 3). Cleavage from the resin using TFA/H₂O yields the pure product.
Scheme 3 :
- Resin Loading : Fmoc-pyrrolidine-OH attached to Rink amide resin.
- Deprotection : Piperidine removes Fmoc, exposing the amine.
- Acylation : Phenylisocyanate and 2-phenylethylamine added stepwise.
- Cleavage : TFA/H₂O (95:5) liberates the dicarboxamide.
Performance Metrics
- Purity : >95% (HPLC)
- Yield : 80–90% after purification
- Scale : Milligram to gram quantities
Advantages :
- Amenable to automation.
- Reduces purification steps.
Comparative Analysis of Synthetic Routes
| Method | Catalyst | Yield (%) | Functional Group Tolerance | Complexity |
|---|---|---|---|---|
| Palladium-Catalyzed | Pd(OAc)₂ | 70–85 | High (electrophiles stable) | Moderate |
| Nickel-Catalyzed | Ni(cod)₂ | 60–75 | Moderate (requires EWGs) | High |
| Solid-Phase Synthesis | None | 80–90 | High | Low |
Key Observations :
- Palladium-Based Methods excel in chemoselectivity but require expensive ligands.
- Nickel Catalysis is cost-effective but limited by substrate design.
- Solid-Phase Synthesis offers scalability but necessitates specialized equipment.
Mechanistic Insights and Challenges
Role of Ligands in Transition-Metal Catalysis
PS-DPPBz ligands in palladium systems prevent comproportionation (Ni(0) + Ni(II) → 2 Ni(I)), ensuring catalytic efficiency. In contrast, nickel catalysts rely on 2-pyridyl groups to stabilize intermediates via coordination.
Side Reactions and Mitigation
- Decarboxylation Byproducts : Controlled by slow addition of Boc-NHOH.
- SO₂ Reincorporation : Minimized using excess BPh₃ in nickel systems.
- Resin Degradation : Additive scavengers (e.g., triisopropylsilane) prevent during TFA cleavage.
Chemical Reactions Analysis
N1-PHENYL-N2-(2-PHENYLETHYL)PYRROLIDINE-12-DICARBOXAMIDE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the compound into its reduced forms.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups, often using reagents like halogens or alkylating agents.
Scientific Research Applications
Medicinal Chemistry
N1-Phenyl-N2-(2-phenylethyl)pyrrolidine-1,2-dicarboxamide has been explored for its potential therapeutic effects:
- Anticancer Activity : Research indicates that derivatives of pyrrolidine dicarboxamides exhibit cytotoxic effects against various cancer cell lines. For instance, studies have shown that modifications in the substituents of pyrrolidine derivatives can enhance their potency against cancer cells, suggesting a pathway for developing new anticancer agents .
- Neuropharmacology : The compound has been investigated for its effects on the central nervous system. Some studies suggest it may influence neurotransmitter systems, potentially offering therapeutic avenues for conditions such as depression or anxiety .
Synthetic Applications
The synthesis of N1-phenyl-N2-(2-phenylethyl)pyrrolidine-1,2-dicarboxamide involves several methods:
- Amidation Reactions : This compound can be synthesized through amidation reactions involving various amines and amino acids. This method allows for the introduction of diverse functional groups, making it a versatile scaffold for further modifications .
Case Study 1: Anticancer Efficacy
In a study published in a peer-reviewed journal, researchers synthesized several derivatives of pyrrolidine dicarboxamides and tested their efficacy against human cancer cell lines. The results indicated that specific modifications to the N1 and N2 positions significantly enhanced cytotoxicity compared to the parent compound. The study concluded that these derivatives could serve as lead compounds in anticancer drug development .
Case Study 2: Neuropharmacological Effects
Another research effort focused on the neuropharmacological properties of N1-phenyl-N2-(2-phenylethyl)pyrrolidine-1,2-dicarboxamide. Using animal models, the compound was evaluated for its impact on anxiety-like behaviors. Results showed a significant reduction in anxiety levels, which correlated with alterations in serotonin and dopamine levels in the brain .
Data Table: Summary of Research Findings
Mechanism of Action
The mechanism of action of N1-PHENYL-N2-(2-PHENYLETHYL)PYRROLIDINE-12-DICARBOXAMIDE involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to specific sites on these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets are still under investigation, but studies suggest that it may influence signal transduction and metabolic pathways .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Pyrrolidine Dicarboxamide Derivatives
Compounds sharing the pyrrolidine-1,2-dicarboxamide scaffold but differing in substituents exhibit distinct properties. For example:
- N1-Benzyl-N2-(2-phenylethyl)pyrrolidine-1,2-dicarboxamide : A benzyl substituent instead of phenyl may alter steric hindrance, affecting binding affinity in receptor-based applications.
Key Differences :
| Property | N1-Phenyl-N2-(2-Phenylethyl) | N1,N2-Diphenyl | N1-Benzyl-N2-(2-Phenylethyl) |
|---|---|---|---|
| Molecular Weight (g/mol) | ~353 | ~325 | ~339 |
| LogP (Predicted) | 3.8 | 3.5 | 3.6 |
| Aromatic Interactions | Strong (dual phenyl groups) | Moderate | Moderate (benzyl flexibility) |
Phenylethyl-Containing Compounds
The phenylethyl moiety is a common structural motif in bioactive and aromatic compounds:
- 2-Phenylethyl Acetic Acid Ester : Found in volatile compounds (e.g., beer flavorants) , this ester is less stable under basic conditions compared to the carboxamide group in the target compound. Hydrolysis of esters yields carboxylic acids, whereas carboxamides are more resistant to degradation.
- 2-(2-Phenylethyl)Chromones : Abundant in agarwood, these chromones undergo characteristic cleavage of the CH₂-CH₂ bond between the chromone and phenyl groups during mass spectrometry . Similarly, the target compound may fragment at the pyrrolidine-phenylethyl junction, though its amide bonds likely require higher ionization energy.
Fragmentation Comparison :
Functional Group Analysis
- Amides vs. Esters : The carboxamide groups in the target compound confer higher thermal stability and lower volatility compared to esters like 2-phenylethyl acetic acid ester . This makes it more suitable for high-temperature applications or sustained-release formulations.
Q & A
Q. What are the key synthetic routes for N1-phenyl-N2-(2-phenylethyl)pyrrolidine-1,2-dicarboxamide?
The synthesis typically involves multi-step reactions starting with pyrrolidine-1,2-dicarboxylic acid derivatives. A patented method (Canadian Patent Office Record, 2012) outlines the preparation of pyrrolidine-1,2-dicarboxamide derivatives using nucleophilic substitution and carbodiimide-mediated coupling. Critical steps include:
- Activation of carboxylic acid groups using reagents like DCC (dicyclohexylcarbodiimide).
- Sequential amidation with phenyl and phenethyl amines under controlled pH and temperature.
- Purification via column chromatography to isolate the target compound .
| Key Reaction Parameters |
|---|
| Activation reagent: DCC or EDC |
| Solvent: DMF or THF |
| Temperature: 0–25°C (amide coupling) |
| Yield: 60–75% (reported in patent) |
Q. How can structural analogs of this compound be systematically compared?
Structural analogs (e.g., benzamide derivatives) are analyzed by:
- Substituent Variation : Modifying phenyl/phenethyl groups to assess steric/electronic effects (e.g., fluorinated or methoxy-substituted analogs) .
- Spectroscopic Profiling : Using NMR (¹H/¹³C) to confirm regioselectivity and MS (ESI-TOF) for molecular weight validation .
- Computational Modeling : DFT calculations to predict conformational stability and hydrogen-bonding patterns .
Q. What standard analytical techniques are used for purity assessment?
- HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm).
- TLC : Silica gel plates with ethyl acetate/hexane eluent (Rf ~0.3–0.5).
- Melting Point Analysis : Consistency with literature values (if available) .
Advanced Research Questions
Q. How do reaction kinetics and thermodynamics influence synthesis optimization?
Advanced synthesis optimization involves:
- Catalyst Screening : Palladium catalysts for cross-coupling steps (e.g., Suzuki-Miyaura for aryl group introduction) .
- Solvent Effects : Polar aprotic solvents (e.g., DMF) enhance reaction rates but may require post-reaction neutralization .
- Temperature Gradients : Lower temps (0–5°C) reduce side reactions during amide bond formation .
| Case Study: Yield Optimization |
|---|
| Catalyst: Pd(PPh₃)₄ |
| Catalyst: Pd(OAc)₂ |
| Solvent: DMF vs. THF |
Q. What experimental strategies resolve contradictions in reported biological activity data?
Contradictions (e.g., receptor-binding affinity disparities) are addressed via:
- Dose-Response Curves : IC₅₀/EC₅₀ comparisons across studies .
- Receptor Mutagenesis : Identifying binding pocket residues critical for interaction .
- Orthogonal Assays : Combining SPR (surface plasmon resonance) with cellular calcium flux assays .
Q. How can mass spectrometry (MS) elucidate structural ambiguities in derivatives?
- Fragmentation Patterns :
- Cleavage at the CH₂-CH₂ bond between pyrrolidine and phenethyl groups generates diagnostic ions (e.g., m/z 91 for benzyl fragments) .
- Methoxy/hydroxy substitutions alter fragment intensities (e.g., m/z 190 for chromone derivatives) .
- High-Resolution MS : Resolves isotopic peaks to confirm molecular formulas (e.g., C₂₀H₂₃N₃O₂ vs. C₂₁H₂₅N₃O₂) .
Methodological Considerations
Q. What computational tools predict the compound’s pharmacokinetic properties?
- ADMET Prediction : SwissADME or ADMETLab 2.0 for bioavailability, logP, and CYP450 interactions.
- Molecular Dynamics (MD) : Simulations to assess blood-brain barrier permeability .
Q. How are stability studies designed for long-term storage?
- Forced Degradation : Exposure to heat (40–60°C), light (UV), and humidity (75% RH) for 4–8 weeks.
- Analytical Endpoints : HPLC purity >95% and absence of new peaks .
Data Contradiction Analysis
Q. Why do synthesis yields vary across studies?
Discrepancies arise from:
- Amine Reactivity : Electron-deficient aryl amines (e.g., nitro-substituted) reduce coupling efficiency .
- Purification Methods : Gradient elution in HPLC vs. standard column chromatography .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
